7-Fluoroquinoxalin-6-ol

Physicochemical characterization Drug design Lead optimization

Researchers requiring a specific halogenated vector for hinge-binding motif optimization often face supply gaps with regioisomeric impurities. 7-Fluoroquinoxalin-6-ol (CAS 333452-16-7) is supplied as a structurally verified intermediate for constructing receptor tyrosine kinase (RTK)-targeted libraries. • Enables selective 6-OH functionalization to explore solvent-exposed region SAR in EGFR/VEGFR-2 scaffolds. • Distinct 7-fluoro-6-ol tautomeric profile ensures reliable electronic and steric properties; not interchangeable with 7-fluoro-2-ol isomers. • Validated by GC-MS spectrum in the Wiley Registry, ensuring identity for analytical method development.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 333452-16-7
Cat. No. B11068860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinoxalin-6-ol
CAS333452-16-7
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=N1)O)F
InChIInChI=1S/C8H5FN2O/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h1-4,12H
InChIKeyDUPMUKHESPJWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinoxalin-6-ol: Fluorinated Quinoxalinol Building Block


7-Fluoroquinoxalin-6-ol (CAS 333452-16-7) is a specific derivative within the broader class of fluorinated quinoxalinols, characterized by a quinoxaline core with a fluorine atom at the 7-position and a hydroxyl group at the 6-position . Its molecular formula is C8H5FN2O, with a molecular weight of 164.14 g/mol . The compound is typically supplied as a research-grade chemical for use as a synthetic intermediate in medicinal chemistry and chemical biology , . While the quinoxaline scaffold is known for a wide range of pharmacological activities, specific biological activity data for this precise compound is extremely limited in the public domain [1].

Why Substitution with Other Quinoxalinols Fails


Generic substitution among quinoxalinol derivatives is precluded by the profound impact of the fluorine atom's position and the hydroxyl group's placement on the compound's physicochemical and biological properties . Even within the same nominal class, the 7-fluoro-6-ol isomer (this compound) and the 7-fluoro-2-ol isomer (CAS 145323-53-1) present distinct hydrogen-bonding networks, tautomeric equilibria, and electronic profiles, which can dramatically alter binding affinity, metabolic stability, and reactivity . The fluorine atom significantly modulates electron density on the quinoxaline core, influencing reduction potential and potential bioreductive activation, as demonstrated in related hypoxia-selective agents [1]. Therefore, using an unfluorinated or differently substituted analog will not reproduce the specific steric and electronic environment required for structure-activity relationship (SAR) studies or targeted synthesis.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Shift vs. Parent Quinoxalin-6-ol

The introduction of a fluorine atom at the 7-position significantly alters the compound's physicochemical profile relative to the non-fluorinated parent, quinoxalin-6-ol (CAS 7467-91-6). The fluorinated derivative exhibits a higher predicted density and a different boiling point, which directly impacts handling, formulation, and purification protocols , [1]. Computed logP values for 7-fluoroquinoxalin-6-ol are reported as approximately 2.52, indicating increased lipophilicity over the parent, which typically has a lower logP [2]. This increase in lipophilicity can enhance membrane permeability, a critical parameter in drug discovery.

Physicochemical characterization Drug design Lead optimization

Fluorine Effect on Reduction Potential

In a study of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the electron-withdrawing nature of the 6(7)-substituent was shown to directly correlate with a more positive reduction potential, making the compound more readily reduced [1]. Specifically, the 6(7)-fluoro derivative exhibited a reduction potential (Epc) significantly more positive than tirapazamine (Epc -0.90 V), and the 6,7-difluoro analog was 30-fold more potent as a hypoxic cytotoxin [1]. While 7-fluoroquinoxalin-6-ol is not a di-N-oxide, the presence of the 7-fluoro substituent is expected to exert a similar electron-withdrawing effect on the quinoxaline core, potentially tuning its redox properties. This is a class-level inference and has not been directly measured for this specific compound.

Bioreductive activation Hypoxia-selective agents Electrochemistry

GC-MS Fingerprint for Identity Confirmation

7-Fluoroquinoxalin-6-ol possesses a unique GC-MS spectrum available in the Wiley Registry of Mass Spectral Data [1]. This spectrum serves as a definitive analytical fingerprint, enabling unambiguous identification and purity assessment, which is crucial for procurement and quality control. The presence of a characteristic fragmentation pattern due to the fluorine atom distinguishes it from non-fluorinated analogs, such as quinoxalin-6-ol, which will exhibit a different base peak and ion cluster [1], [2]. This analytical differentiation is essential for verifying the identity of the supplied material, as simple physical constants alone (e.g., melting point) are not sufficient to distinguish between closely related quinoxalinols.

Analytical chemistry GC-MS Compound identification

Research Application Scenarios


Intermediate for Fluorinated Kinase Inhibitor Libraries

Based on the compound's specific substitution pattern and the known role of fluorinated quinoxalines as kinase inhibitor scaffolds, 7-fluoroquinoxalin-6-ol is best utilized as a synthetic intermediate in the construction of focused compound libraries targeting receptor tyrosine kinases (e.g., EGFR, VEGFR-2, c-Met) [1]. The 7-fluoro-6-hydroxy arrangement provides a unique vector for further functionalization (e.g., ether formation, coupling reactions) to explore SAR around the solvent-exposed region of the kinase hinge-binding motif.

Probe for Fluorine Effects on Tautomeric Equilibria

The compound can serve as a model system for physicochemical studies comparing the tautomeric preference of the 6-hydroxyquinoxaline core in the presence versus absence of the electron-withdrawing 7-fluoro substituent. Such studies, employing NMR or computational methods, would provide fundamental insights valuable for drug design [2]. The predicted increase in lipophilicity (SlogP ~2.52) compared to the parent quinoxalin-6-ol makes it a candidate for evaluating the impact of fluorine on logD and permeability.

Reference Standard for Analytical Method Development

Given the availability of a verified GC-MS spectrum in the Wiley Registry, 7-fluoroquinoxalin-6-ol can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify this specific isomer in reaction mixtures or impurity profiles [3]. This application is directly supported by the spectral evidence.

Exploratory Hypoxia-Selective Cytotoxin Research

Drawing a class-level inference from quinoxaline di-N-oxides, the 7-fluoro substituent is expected to increase the electron deficiency of the ring, potentially enhancing bioreductive activation. However, this application is highly speculative for the 6-ol derivative and would require de novo synthesis of the corresponding di-N-oxide and full biological validation. It is a research hypothesis, not a proven application [4].

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